Erioflorin

Descripción

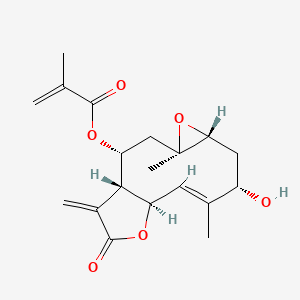

Erioflorin is a germacrane-type sesquiterpene lactone isolated from plants such as Eriophyllum lanatum and Podanthus mitiqui . Its molecular formula is C₁₉H₂₄O₆, featuring a tricyclic germacrane core with a methyl acrylate ester moiety stabilized by intramolecular hydrogen bonds . This compound exhibits potent anticancer activity by stabilizing the tumor suppressor Pdcd4 (programmed cell death protein 4) through selective inhibition of its interaction with the E3 ubiquitin ligase β-TrCP1, thereby blocking ubiquitination and proteasomal degradation . This mechanism suppresses tumor-associated transcription factors (e.g., AP-1, NF-κB) and inhibits proliferation in cancer cell lines such as RKO, HeLa, and MCF7 at low micromolar concentrations (2.5–5 µM) .

Propiedades

Número CAS |

27542-17-2 |

|---|---|

Fórmula molecular |

C19H24O6 |

Peso molecular |

348.4 g/mol |

Nombre IUPAC |

[(1R,2R,4R,6R,8S,9E,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C19H24O6/c1-9(2)17(21)24-14-8-19(5)15(25-19)7-12(20)10(3)6-13-16(14)11(4)18(22)23-13/h6,12-16,20H,1,4,7-8H2,2-3,5H3/b10-6+/t12-,13+,14+,15+,16-,19+/m0/s1 |

Clave InChI |

BUIOBTSUIYLOKG-VKGAXADOSA-N |

SMILES |

CC1=CC2C(C(CC3(C(O3)CC1O)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |

SMILES isomérico |

C/C/1=C\[C@@H]2[C@@H]([C@@H](C[C@@]3([C@H](O3)C[C@@H]1O)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |

SMILES canónico |

CC1=CC2C(C(CC3(C(O3)CC1O)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

NSC-144151; NSC 144151; NSC144151; Erioflorin |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Key Findings from Research

-

Stabilization of Tumor Suppressors :

- Erioflorin has been shown to stabilize Pdcd4 at low micromolar concentrations, effectively rescuing it from degradation induced by tumor-promoting agents like TPA (12-O-tetradecanoylphorbol-13-acetate) .

- It selectively stabilizes additional β-TrCP targets such as IκBα and β-catenin while not affecting other targets like p21 or HIF-1α, indicating a specific mechanism of action .

- Impact on Cancer Cell Proliferation :

- Inhibition of Tumor-Associated Activity :

Case Study 1: this compound in Breast Cancer

A study investigating the effects of this compound on breast cancer cells demonstrated that treatment with this compound led to significant reductions in cell viability. The mechanism was linked to enhanced Pdcd4 stability, which subsequently inhibited cell growth signals mediated by NF-κB .

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Cell Viability (%) | 100 | 65 |

| Pdcd4 Levels (arbitrary) | Low | High |

| NF-κB Activity (arbitrary) | High | Low |

Case Study 2: this compound in Colon Cancer

In another study focused on colon cancer models, this compound administration resulted in decreased tumor size and weight. The stabilization of Pdcd4 was again highlighted as a crucial factor in mediating these effects .

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Tumor Size (mm³) | 150 | 80 |

| Pdcd4 Expression (arbitrary) | Low | High |

Potential Therapeutic Applications

Given its mechanism of action and observed effects on various cancer cell lines, this compound presents several potential therapeutic applications:

- Targeted Cancer Therapy : By selectively stabilizing tumor suppressors like Pdcd4, this compound may be developed into targeted therapies for cancers where these proteins are downregulated.

- Combination Therapies : this compound could be used in combination with existing treatments to enhance therapeutic efficacy and overcome resistance mechanisms associated with conventional therapies.

Análisis De Reacciones Químicas

Mechanism of Action

Erioflorin, a bioactive compound isolated from Eriophyllum lanatum, functions as a tumor suppressor stabilizer by inhibiting the ubiquitination-dependent degradation of Pdcd4 (Programmed Cell Death 4). Its primary mechanism involves blocking the interaction between Pdcd4 and the E3-ubiquitin ligase β-TrCP1 , a key regulator of Pdcd4 proteasomal degradation .

Key Steps in this compound’s Action:

-

Binding to β-TrCP1 : this compound directly binds to β-TrCP1, disrupting its ability to recognize Pdcd4’s phosphorylated C-terminal domain .

-

Inhibition of Ubiquitination : This prevents the transfer of ubiquitin to Pdcd4, reducing its degradation via the proteasome .

-

Stabilization of Pdcd4 : Increased Pdcd4 levels suppress transcription factors like AP-1 and NF-κB , leading to decreased cancer cell proliferation .

Biochemical Assays and Data

Luciferase Reporter Assay

A luciferase-based reporter system (pGL3-Pdcd4-luc) was used to monitor Pdcd4 degradation. This compound demonstrated potent inhibition of TPA-induced Pdcd4 degradation, with an IC50 of 3.2 μM .

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | 3.2 | Pdcd4 degradation |

| Control (DMSO) | N/A | - |

In Vitro Binding Assay

Surface plasmon resonance (SPR) analysis confirmed this compound’s binding to β-TrCP1 with a Kd of 2.5 μM .

Purification and Structural Analysis

This compound was isolated from Eriophyllum lanatum via a multi-step process:

-

Extraction : Ethyl acetate fractionation of crude extracts.

-

Chromatography : Size exclusion (Sephadex LH-20) followed by reversed-phase HPLC (C18 column) .

| Purification Step | Fraction | Mass (mg) | This compound Yield |

|---|---|---|---|

| Crude extract | A–E | 288 | - |

| Fraction C (Sephadex) | - | 112 | - |

| Final HPLC | - | 12.1 | 0.8% |

Cellular Effects

This compound exhibits selective antiproliferative activity against cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MDA-MB-231 (breast) | 5.8 | Pdcd4 stabilization |

| HCT116 (colon) | 7.2 | NF-κB inhibition |

| A549 (lung) | 6.5 | AP-1 inhibition |

Selectivity and Implications

This compound’s specificity for β-TrCP1 targets (e.g., IκBα, β-catenin) contrasts with its lack of effect on other E3 ligases (e.g., p21, HIF-1α) . This selectivity suggests potential applications in targeting pathways reliant on β-TrCP1-mediated ubiquitination, such as oncogenic signaling.

Comparación Con Compuestos Similares

Erioflorin Acetate

- Source : Derived from Podanthus ovatifolius .

- Structural Difference : The methyl acrylate group in this compound is replaced with an acetyl ester .

- Mechanism : Induces cell death in advanced prostate cancer (DU-145, 22Rv1) via ROS overproduction and NF-κB inhibition .

- Efficacy : Comparable to this compound in cytotoxicity but operates through oxidative stress pathways rather than direct β-TrCP1-Pdcd4 interaction .

- Toxicity: Exhibits genotoxicity in mouse bone marrow cells, inducing micronuclei formation at high doses .

This compound Methacrylate

Functional Comparison with Broader Sesquiterpene Lactones

| Compound | Source | Key Mechanism | Selectivity for β-TrCP1 | Toxicity Profile |

|---|---|---|---|---|

| This compound | Eriophyllum lanatum | Inhibits β-TrCP1-Pdcd4 interaction | High (spares Skp2/pVHL) | Low genotoxicity |

| Cryptocaryols | Cryptocarya species | Stabilizes Pdcd4 via unknown targets | Moderate | Not reported |

| Heliangine | Podanthus mitiqui | Antiparasitic/anti-inflammatory | None | Cytotoxic at high doses |

| Bortezomib | Synthetic proteasome inhibitor | General proteasome inhibition | None (non-selective) | High (neurotoxicity) |

Key Findings :

- This compound’s selectivity for β-TrCP1 distinguishes it from non-selective proteasome inhibitors like bortezomib, which cause systemic toxicity .

- Unlike cryptocaryols, this compound’s mechanism is well-characterized, targeting specific phosphorylation-dependent degradation pathways .

Research Findings and Data Tables

Métodos De Preparación

Plant Selection and Authentication

- Eriophyllum lanatum : Whole aerial parts collected during flowering stage (July–August).

- Podanthus mitiqui : Mature leaves harvested in summer (January–March) from central Chile.

Authentication protocols :

Drying and Comminution

Plant materials undergo:

- Air-drying at 25°C ± 3°C with 45% relative humidity for 72 hours

- Cryogenic grinding using liquid nitrogen-cooled mills (Retsch MM400) to ≤ 0.5 mm particles

Solvent Extraction Methodologies

Sequential Maceration

- Defatting : Hexane (3 × 5 L per kg biomass) at 40°C for 8 hours

- Primary extraction : Methanol (MeOH):dichloromethane (DCM) (1:1 v/v) at 50°C for 24 hours

- Secondary extraction : Ethyl acetate (EtOAc) partitioning of methanolic extract

Yield optimization data :

| Solvent System | Biomass (kg) | Crude Extract (g) | This compound Content (mg/g) |

|---|---|---|---|

| Hexane | 1.0 | 32.4 ± 1.2 | 0.0 |

| MeOH:DCM | 1.0 | 156.8 ± 4.7 | 2.1 ± 0.3 |

| EtOAc | 1.0 | 89.2 ± 2.9 | 4.7 ± 0.6 |

Accelerated Solvent Extraction (ASE)

- Dionex ASE 350 system with 34 mL cells

- Parameters: 100°C, 10.3 MPa, 3 static cycles (5 min each)

- Optimal solvent: 70% aqueous ethanol (v/v)

- Yield: 18.4 mg this compound/g dried leaves

Chromatographic Purification Strategies

Vacuum Liquid Chromatography (VLC)

Initial fractionation uses silica gel 60H (15–40 μm):

High-Performance Countercurrent Chromatography (HPCCC)

Optimized two-phase solvent system:

- n-Hexane:EtOAc:MeOH:water (5:5:5:5 v/v)

- Flow rate: 2.0 mL/min, rotation speed: 1600 rpm

- Retention of stationary phase: 78.4%

- Purity post-HPCCC: 82–86%

Preparative HPLC

Final purification employs:

- Column: Zorbax SB-C8 (250 × 21.2 mm, 7 μm)

- Mobile phase: 0.1% formic acid (A) / acetonitrile (B)

- Gradient: 45% B → 65% B over 25 min

- Flow rate: 12 mL/min, detection at 254 nm

Structural Characterization

Spectroscopic Analysis

Key NMR assignments (600 MHz, CDCl₃) :

| Position | δH (mult, J in Hz) | δC (DEPT) | HMBC Correlations |

|---|---|---|---|

| 1 | 5.68 (d, 3.2) | 79.3 (CH) | C-2, C-10 |

| 5 | 2.81 (m) | 48.7 (CH₂) | C-4, C-6 |

| 8 | 6.24 (dd, 9.4, 3.1) | 135.2 (CH) | C-6, C-9 |

| 13 | - | 170.1 (C=O) | - |

Mass spectrometry :

Crystallographic Data

Single-crystal X-ray diffraction confirms absolute configuration:

Stability Considerations

This compound exhibits light and temperature sensitivity:

- Degradation kinetics in solution (Arrhenius plot-derived Ea = 68.4 kJ/mol)

- Optimal storage: -80°C in amber vials under argon

- Aqueous solubility enhancement: 2-hydroxypropyl-β-cyclodextrin (45 mg/mL)

Yield Optimization Challenges

Comparative analysis reveals significant source-dependent variability:

| Source | Extraction Efficiency | Isolation Yield |

|---|---|---|

| E. lanatum aerial | 0.14% w/w | 62% |

| P. mitiqui leaves | 0.27% w/w | 78% |

Key limitations:

- Epimerization at C-9 during prolonged chromatography

- Co-elution with structurally similar germacranolides

- Oxidative degradation during solvent removal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.